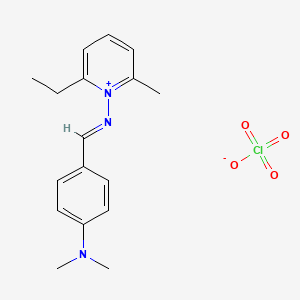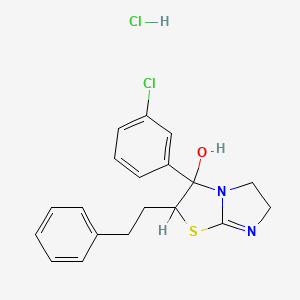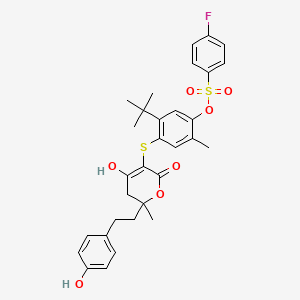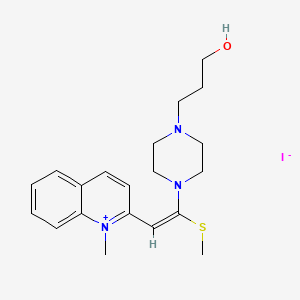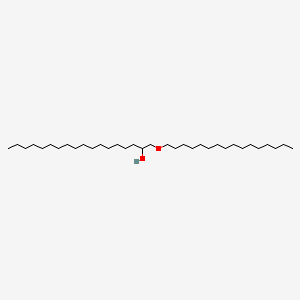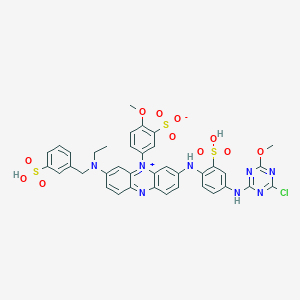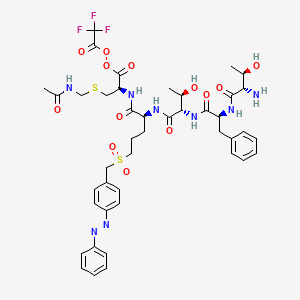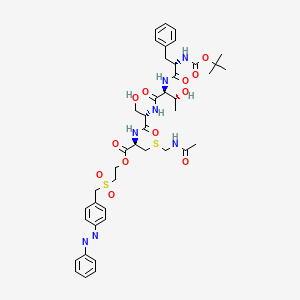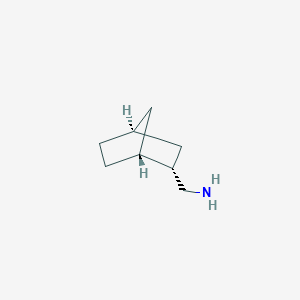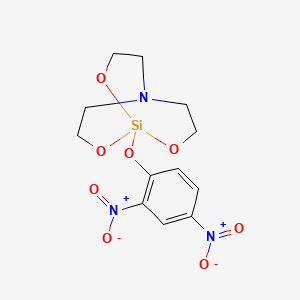
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts (HgX2), where X can be various substituents such as OCOMe, OCOCF3, OCOCCl3, SCN, or Br . The reaction conditions usually require a controlled environment to ensure the formation of the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include mercury (II) salts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 1-substituted silatranes, while oxidation and reduction reactions can lead to different oxidation states and reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly for the preparation of 1-substituted silatranes.
Biology: The compound’s unique structure and biological activity make it a subject of interest in biological studies.
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to form stable complexes with various substrates, facilitating its role as a catalyst or reagent in chemical reactions . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilatrane: Another silatrane compound with a phenyl group instead of the dinitrophenoxy group.
Methylsilatrane: A silatrane compound with a methyl group.
Vinylsilatrane: A silatrane compound with a vinyl group.
Uniqueness
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2,4-dinitrophenoxy)- is unique due to its dinitrophenoxy group, which imparts distinct chemical properties and reactivity compared to other silatranes. This uniqueness makes it particularly valuable in specific chemical reactions and applications where other silatranes may not be as effective .
Propiedades
Número CAS |
86806-89-5 |
|---|---|
Fórmula molecular |
C12H15N3O8Si |
Peso molecular |
357.35 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H15N3O8Si/c16-14(17)10-1-2-12(11(9-10)15(18)19)23-24-20-6-3-13(4-7-21-24)5-8-22-24/h1-2,9H,3-8H2 |
Clave InChI |
XAUWJRLGLMGHCI-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



